Benzovindiflupyr
Overview
Description
Benzovindiflupyr, also known as Solatenol, is a fungicide active against a range of fungal diseases on cereals and other crops . It is not highly soluble in water nor is it volatile . Depending on local conditions, it can be very persistent in soil and aqueous systems .
Synthesis Analysis
The synthesis of Benzovindiflupyr involves several complex chemical reactions . The exact details of the synthesis process are proprietary and not publicly available.Molecular Structure Analysis
The molecular formula of Benzovindiflupyr is C18H15Cl2F2N3O . Its average mass is 398.234 Da and its monoisotopic mass is 397.056030 Da .Chemical Reactions Analysis
Benzovindiflupyr is a broad-spectrum fungicide that has been evaluated for use in various crops . Analytical methods for Benzovindiflupyr in food-feedstuffs of plant origin were evaluated, and the compound was found to be stable in various conditions .Physical And Chemical Properties Analysis
Benzovindiflupyr is not highly soluble in water nor is it volatile . It can be very persistent in soil and aqueous systems depending on local conditions .Scientific Research Applications
Effective Against Plant Pathogens
Benzovindiflupyr exhibits strong inhibitory activity against a range of plant pathogens such as Bipolaris maydis, the causal agent of southern corn leaf blight, by damaging the cell wall, membrane, and organelles of the fungus (Hou et al., 2018). Similarly, it has shown high efficacy against Botrytis cinerea, a pathogen responsible for gray mold in cucumbers (He et al., 2018), and Sclerotinia sclerotiorum, which causes Sclerotinia stem rot (Huang et al., 2019).
Non-Fungicidal Effects in Wheat
Benzovindiflupyr has demonstrated non-fungicidal effects such as reducing transpiration in wheat plants, potentially leading to better seed setting and filling under dry field conditions, thus directly improving yield (Kuznetsov et al., 2017).
Aquatic Toxicity
Exposure to benzovindiflupyr has been found to adversely affect the embryonic development of zebrafish, inducing oxidative stress and decreasing succinate dehydrogenase activity (Zhou et al., 2018).
Toxicity to Soil Organisms
Studies have shown that benzovindiflupyr can be toxic to non-target soil organisms such as earthworms, affecting their growth, reproduction, and causing oxidative damage (Yao et al., 2020); (He et al., 2021).
Environmental Fate and Degradation
Research indicates that benzovindiflupyr is a persistent molecule in standard regulatory laboratory studies, but higher-tier studies including more comprehensive ranges of degradation processes show significantly shorter half-lives under field conditions (Hand et al., 2023).
Risk Assessment for Human Health
Studies assessing the modification of maximum residue levels (MRLs) for benzovindiflupyr in various crops conclude that the intake of residues from its use according to reported agricultural practices is unlikely to present a risk to consumer health (Bellisai et al., 2021a); (Bellisai et al., 2021b).
Resistance Development in Pathogens
There is a growing concern about the development of resistance to benzovindiflupyr in certain pathogens, necessitating careful monitoring and management practices to mitigate this risk (Li et al., 2022).
Future Directions
properties
IUPAC Name |
N-[11-(dichloromethylidene)-3-tricyclo[6.2.1.02,7]undeca-2(7),3,5-trienyl]-3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl2F2N3O/c1-25-7-11(15(24-25)17(21)22)18(26)23-12-4-2-3-8-9-5-6-10(13(8)12)14(9)16(19)20/h2-4,7,9-10,17H,5-6H2,1H3,(H,23,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCCGEKHKTPTUHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2=CC=CC3=C2C4CCC3C4=C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15Cl2F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8057930 | |
Record name | Benzovindiflupyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzovindiflupyr | |
CAS RN |
1072957-71-1 | |
Record name | Benzovindiflupyr | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072957-71-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzovindiflupyr | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8057930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | benzovindiflupyr (ISO); N-[9-(dichloromethylene)-1,2,3,4-tetrahydro-1,4-methanonaphthalen-5-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.219.508 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Citations
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